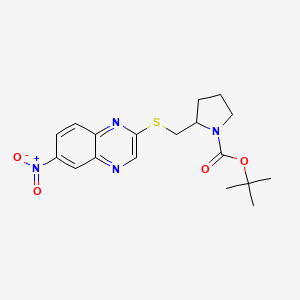

Sodium;sulfide;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium sulfide hydrate is a chemical compound with the formula Na₂S·xH₂O, where x represents the number of water molecules associated with each sodium sulfide molecule. It is commonly available in its nonahydrate form (Na₂S·9H₂O) and pentahydrate form (Na₂S·5H₂O). Sodium sulfide hydrate is a colorless, hygroscopic solid that is highly soluble in water, forming strongly alkaline solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium sulfide hydrate can be synthesized by the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:

Na2SO4+2C→Na2S+2CO2

Industrial Production Methods: In industrial settings, sodium sulfide hydrate is often produced by the reduction of sodium sulfate with coal or natural gas. The process involves heating sodium sulfate with a reducing agent, such as carbon, in a furnace. The resulting sodium sulfide is then dissolved in water and crystallized to form the hydrate .

Análisis De Reacciones Químicas

Types of Reactions:

- Sodium sulfide hydrate can be easily oxidized to form sodium sulfate. For example:

Oxidation: 2Na2S+3O2+2CO2→2Na2CO3+2SO2

Reduction: Sodium sulfide hydrate acts as a reducing agent and can reduce metal ions to their elemental form.

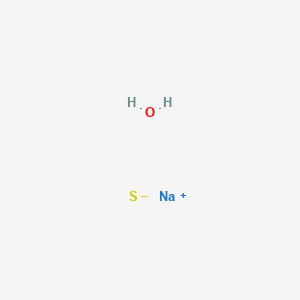

Substitution: It can react with alkyl halides to form thioethers via nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Requires oxygen or other oxidizing agents.

Reduction: Often involves metal salts.

Substitution: Typically involves alkyl halides and a base.

Major Products:

Oxidation: Sodium sulfate and sulfur dioxide.

Reduction: Elemental metals.

Substitution: Thioethers.

Aplicaciones Científicas De Investigación

Sodium sulfide hydrate has a wide range of applications in scientific research and industry:

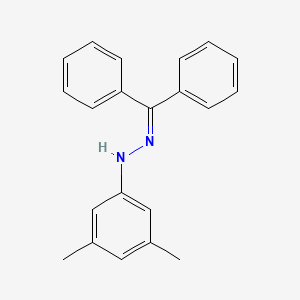

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and in the reduction of metal ions.

Biology: Acts as a source of hydrogen sulfide (H₂S), which is a signaling molecule in various biological processes.

Medicine: Investigated for its potential therapeutic effects due to its ability to release H₂S, which has anti-inflammatory and cytoprotective properties.

Mecanismo De Acción

Sodium sulfide hydrate releases hydrogen sulfide (H₂S) when it comes into contact with moisture. H₂S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties. It interacts with various molecular targets and pathways, including the modulation of ion channels and the activation of signaling pathways that protect cells from oxidative stress .

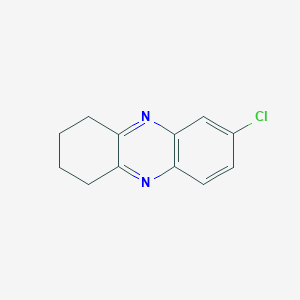

Comparación Con Compuestos Similares

Sodium hydrosulfide (NaHS): Similar in structure but contains one less sodium ion.

Lithium sulfide (Li₂S): Similar sulfide compound but with lithium instead of sodium.

Potassium sulfide (K₂S): Similar sulfide compound but with potassium instead of sodium.

Uniqueness: Sodium sulfide hydrate is unique due to its high solubility in water and its ability to release H₂S, making it valuable in various chemical and biological applications .

Propiedades

Fórmula molecular |

H2NaOS- |

|---|---|

Peso molecular |

73.07 g/mol |

Nombre IUPAC |

sodium;sulfide;hydrate |

InChI |

InChI=1S/Na.H2O.S/h;1H2;/q+1;;-2 |

Clave InChI |

WOBXLWSBTZGEAE-UHFFFAOYSA-N |

SMILES canónico |

O.[Na+].[S-2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)

![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)

![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)